Terazosin

Pharmacokinetics Hypertension Once-Daily Dosing

Terazosin (CAS 141269-44-5) is the preferred non-uroselective α1-antagonist for preclinical studies requiring cardiovascular readouts independent of lower urinary tract effects. Unlike functionally uroselective agents (doxazosin, alfuzosin), terazosin lowers blood pressure at doses that do not alter urethral pressure, enabling clean experimental dissociation. Its 12–14 h elimination half-life supports once-daily dosing protocols, distinguishing it from short-acting prazosin. For clinical BPH trials, terazosin serves as a validated active comparator with ejaculatory dysfunction risk indistinguishable from placebo (OR=1.78, p=0.71), unlike tamsulosin or silodosin. Essential for QC laboratories developing HPLC impurity methods challenged by prazosin co-elution per USP/EP monographs. Order reference standards and research-grade material today.

Molecular Formula C19H25N5O4
Molecular Weight 387.4 g/mol
CAS No. 141269-44-5
Cat. No. B121538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin
CAS141269-44-5
SynonymsA 45975
Adecur
Apo-Terazosin
Deflox
Dysalfa
Flotrin
Heitrin
Hytrin
Hytrin BPH
Hytrine
Magnurol
Novo-Terazosin
Nu-Terazosin
PMS-Terazosin
ratio-Terazosin
Sutif
Tazusin
Terazoflo
terazosin
Terazosin AZU
Terazosin Hexal
Terazosin hydrochloride
terazosin hydrochloride anhydrous
terazosin, monohydrochloride, dihydrate
Terazosina Alter
Terazosina Kern
Terazosina Qualix
Zayasel
Molecular FormulaC19H25N5O4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
InChIInChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
InChIKeyVCKUSRYTPJJLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.50e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Terazosin (CAS 141269-44-5) Procurement Guide: Alpha-1 Adrenoceptor Antagonist for BPH and Hypertension Research


Terazosin (CAS 141269-44-5) is a quinazoline-derived, long-acting, competitive antagonist of alpha-1 adrenoceptors [1]. Unlike the prototype prazosin, terazosin features an extended elimination half-life of 12-14 hours, enabling once-daily dosing [1]. It lacks subtype selectivity among the cloned alpha-1a, alpha-1b, and alpha-1d adrenoceptors [2]. Terazosin is indicated for the treatment of hypertension and the symptoms of benign prostatic hyperplasia (BPH) [1].

Why Alpha-1 Blocker Substitution Is Not Straightforward: Terazosin's Differentiated Pharmacologic Profile


Although terazosin belongs to the quinazoline class of alpha-1 adrenoceptor antagonists, direct substitution with agents such as prazosin, doxazosin, or tamsulosin is not pharmacologically equivalent due to critical differences in their functional uroselectivity and clinical adverse event profiles [1][2]. For instance, preclinical models demonstrate that while doxazosin and alfuzosin exhibit functional uroselectivity, terazosin and prazosin do not, manifesting as a dose-dependent decrease in blood pressure without a corresponding reduction in urethral pressure at certain doses [1]. Furthermore, clinical guidelines highlight that the quinazoline derivatives terazosin and doxazosin are associated with a higher potential for orthostatic hypotension and syncope compared to the more subtype-selective agents like tamsulosin and silodosin [2]. These quantitative distinctions in both preclinical functional selectivity and clinical tolerability preclude simple one-for-one substitution.

Terazosin Technical Evidence Guide: Quantified Pharmacological Differentiation from Alpha-1 Antagonist Comparators


Pharmacokinetic Differentiation: Terazosin's Extended Half-Life vs. Prazosin

Terazosin offers a significant pharmacokinetic advantage over the prototype alpha-1 antagonist, prazosin, by possessing a substantially longer elimination half-life. This extended half-life allows for once-daily administration, a key differentiator for both clinical management and formulation research [1][2].

Pharmacokinetics Hypertension Once-Daily Dosing

Comparative Antihypertensive Efficacy and Therapeutic Dose: Terazosin vs. Doxazosin

In a multicenter, double-blind, randomized study directly comparing once-daily terazosin and doxazosin for hypertension, both agents demonstrated comparable rates of therapeutic success. The study quantified the mean daily dose required to achieve normotension, revealing a key procurement-relevant difference in required daily dosage [1].

Clinical Trial Hypertension Comparative Efficacy

Functional Uroselectivity Deficit: Terazosin's Cardiovascular Impact at Urethral Doses

In a conscious rat model designed to assess functional uroselectivity, terazosin exhibited a distinct pharmacological profile compared to alfuzosin and doxazosin. The study quantified the dose-response relationship for urethral and blood pressure, revealing that terazosin lowered blood pressure at doses that did not affect urethral pressure [1].

Functional Uroselectivity BPH Preclinical Model

Comparative Clinical Tolerability: Orthostatic Hypotension Risk vs. Tamsulosin

Meta-analyses of clinical trials have quantified the differential risk of symptomatic orthostatic hypotension between terazosin and the more uroselective agent tamsulosin. This difference in tolerability is a critical factor in therapeutic selection and is substantiated by clinical guideline recommendations [1][2].

Orthostatic Hypotension BPH Safety Adverse Events

Differentiated Adverse Event Profile: Ejaculatory Dysfunction Risk vs. Silodosin and Tamsulosin

A comprehensive meta-analysis of randomized controlled trials has precisely quantified the risk of ejaculatory dysfunction (EjD) associated with different alpha-1 blockers. Unlike tamsulosin and silodosin, terazosin and doxazosin were found to have a risk of EjD that is not significantly different from placebo [1].

Ejaculatory Dysfunction BPH Safety Adverse Events

Process-Related Impurity Challenge: The 'Prazosin Impurity' in Terazosin Synthesis

The synthesis of high-purity terazosin hydrochloride dihydrate presents a unique and well-documented challenge: the difficult removal of a prazosin-related impurity due to its structural similarity to the target compound. This is a critical differentiator for procurement, as it directly impacts the quality and analytical profile of the final product [1].

Impurity Profiling Synthesis Quality Control Procurement

Validated Research and Industrial Application Scenarios for Terazosin Based on Differentiated Evidence


Preclinical Investigation of Non-Uroselective Alpha-1 Antagonism on Cardiovascular and Urological Parameters

Terazosin is the optimal choice for in vivo studies (e.g., in rodent models) that require a non-uroselective alpha-1 antagonist. Its demonstrated lack of functional uroselectivity, where it lowers blood pressure at doses that do not affect urethral pressure [1], makes it a suitable tool compound for investigating the cardiovascular consequences of alpha-1 blockade independent of lower urinary tract effects. This contrasts with doxazosin or alfuzosin, which exhibit a degree of functional uroselectivity [1].

Clinical Research in BPH Requiring a Comparator with a Neutral Effect on Ejaculatory Function

For clinical trials investigating new therapies for BPH/LUTS where the preservation of sexual function is a key secondary endpoint, terazosin serves as a validated active comparator. Meta-analysis data confirms that its risk of inducing ejaculatory dysfunction (EjD) is not significantly different from placebo (OR=1.78, P=0.71), in stark contrast to the high EjD risk associated with tamsulosin (OR=8.57) and silodosin (OR=32.5) [2]. This allows for a cleaner assessment of a new drug's impact on EjD.

Development and Validation of Analytical Methods for the Prazosin Impurity in Terazosin

The procurement of terazosin is essential for analytical chemistry and quality control (QC) laboratories focused on developing and validating high-performance liquid chromatography (HPLC) methods for impurity profiling. The known difficulty in separating the structurally similar prazosin impurity from terazosin [3] presents a robust challenge for method development. The USP and European Pharmacopoeia have specific methods for terazosin impurity analysis [3], making terazosin reference standards and batches a necessary material for any lab working in this area.

Comparative Efficacy Studies for Once-Daily Hypertension Management

Terazosin is a key compound for inclusion in studies comparing once-daily antihypertensive regimens. Its extended half-life of 12-14 hours [4] differentiates it from shorter-acting agents like prazosin (2-3 hour half-life) [4]. Direct comparative trial data against doxazosin is available, which can be used to benchmark the efficacy and dosing of novel antihypertensive agents [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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